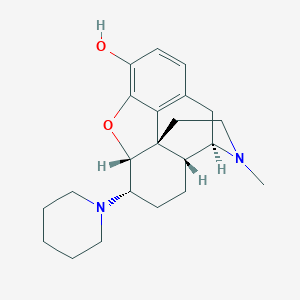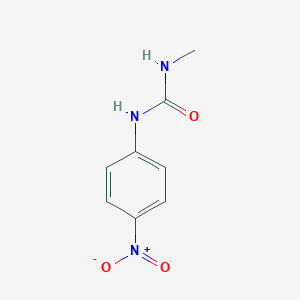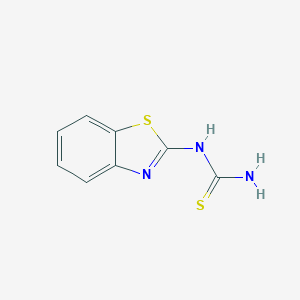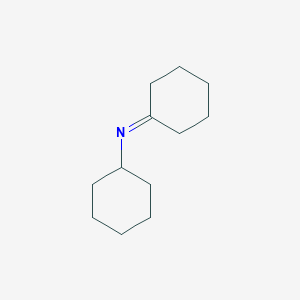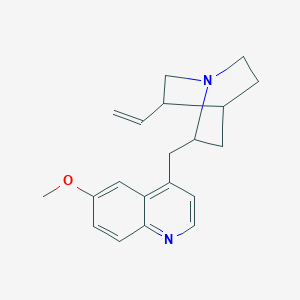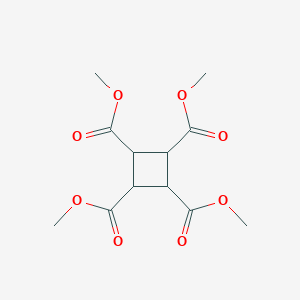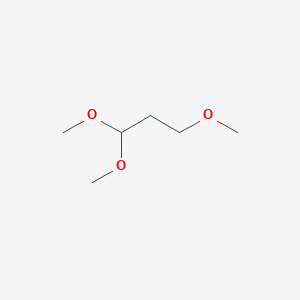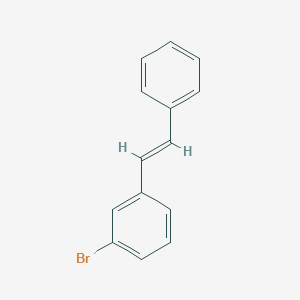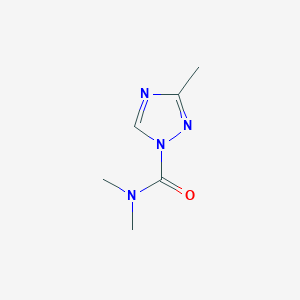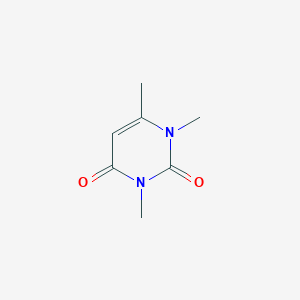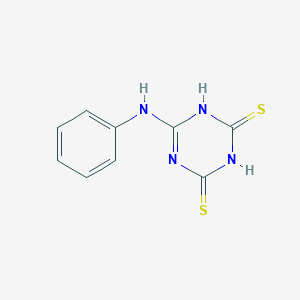
Hafnium-180
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hafnium-180 is a radioactive isotope of hafnium that has been gaining attention in the scientific community due to its potential use in cancer therapy. This isotope has a half-life of 8.9 hours and emits beta particles, which can be used to target cancer cells.
作用机制
The beta particles emitted by hafnium-180 can penetrate the cancer cells and cause DNA damage, leading to cell death. This is known as the bystander effect, where neighboring cells are also affected by the radiation. Hafnium-180 can also induce apoptosis, or programmed cell death, in cancer cells.
生化和生理效应
Hafnium-180 has a short half-life, which means that it does not accumulate in the body. This reduces the risk of long-term side effects. However, the beta particles emitted by hafnium-180 can cause damage to healthy cells if not targeted properly. This can lead to side effects such as radiation dermatitis, nausea, and fatigue.
实验室实验的优点和局限性
Hafnium-180 has several advantages for lab experiments. It has a short half-life, which allows for precise timing of experiments. It also emits beta particles, which can be easily detected using a beta counter. However, hafnium-180 is a radioactive isotope, which requires special handling and safety precautions.
未来方向
There are several future directions for research on hafnium-180. One area of focus is improving the targeting of cancer cells, while minimizing damage to healthy cells. This can be achieved through the use of nanoparticles or other targeting agents. Another area of focus is combining hafnium-180 with other cancer therapies, such as chemotherapy or immunotherapy. This can improve the effectiveness of treatment and reduce the risk of cancer recurrence.
In conclusion, hafnium-180 is a promising isotope for cancer therapy and imaging. Its short half-life and beta particle emissions make it ideal for lab experiments. However, special precautions must be taken when handling radioactive materials. Further research is needed to improve the targeting of cancer cells and to explore the potential of combining hafnium-180 with other cancer therapies.
合成方法
Hafnium-180 can be synthesized by irradiating hafnium-179 with neutrons in a nuclear reactor. The resulting hafnium-180 can be separated from other isotopes of hafnium using ion exchange chromatography.
科学研究应用
Hafnium-180 has potential applications in cancer therapy. The beta particles emitted by hafnium-180 can be used to target cancer cells, while minimizing damage to healthy cells. This is known as targeted radiotherapy. Hafnium-180 can also be used for imaging purposes, as it emits gamma rays that can be detected using a gamma camera.
属性
CAS 编号 |
14265-78-2 |
|---|---|
产品名称 |
Hafnium-180 |
分子式 |
Hf |
分子量 |
179.94656 g/mol |
IUPAC 名称 |
hafnium-180 |
InChI |
InChI=1S/Hf/i1+2 |
InChI 键 |
VBJZVLUMGGDVMO-NJFSPNSNSA-N |
手性 SMILES |
[180Hf] |
SMILES |
[Hf] |
规范 SMILES |
[Hf] |
其他 CAS 编号 |
14265-78-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)
![Pentane, 1,1'-[ethylidenebis(oxy)]bis-](/img/structure/B79568.png)
